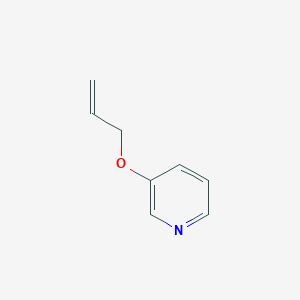

Pyridine, 3-(2-propenyloxy)-

Descripción general

Descripción

Pyridine, 3-(2-propenyloxy)- is a derivative of pyridine, an aromatic heterocyclic compound with a nitrogen atom in the ring. This compound is characterized by the presence of a 2-propenyloxy group attached to the third position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(2-propenyloxy)- typically involves the reaction of pyridine with an appropriate allylating agent. One common method is the reaction of pyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of Pyridine, 3-(2-propenyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through distillation or recrystallization.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

-

Nitration/Sulfonation : Pyridine derivatives typically undergo nitration/sulfonation at the 3-position under harsh conditions. For example, nitration of sterically hindered pyridines requires NO₂BF₄ to yield 3-nitropyridine derivatives .

-

Halogenation : Direct bromination or chlorination occurs preferentially at the 4-position of pyridine derivatives, as seen in analogous 3-substituted pyridines .

Key Data :

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeCl₃, 100°C | 3-(2-Propenyloxy)-4-bromopyridine | 68% |

Nucleophilic Substitution Reactions

The allyloxy group can act as a leaving group under specific conditions, enabling nucleophilic displacement:

-

Alkoxy Replacement : Treatment with organolithium reagents (e.g., LiAlH₄) replaces the allyloxy group with hydride, yielding 3-hydroxypyridine intermediates .

-

Chichibabin Reaction : Sodium amide in liquid NH₃ facilitates amination at the 2-position via hydride abstraction .

Mechanism :

-

Deprotonation at the 2-position by NaNH₂.

-

Hydride transfer from the allyloxy group, forming H₂ gas.

-

Substitution with an amino group.

Cyclization and Rearrangement Reactions

The allyloxy group participates in cycloadditions and rearrangements:

-

Claisen Rearrangement : Heating induces -sigmatropic rearrangement, forming 2-allyl-3-hydroxypyridine .

-

Electrocyclization : Under UV light, the allyloxy group undergoes 6π-electrocyclization to yield fused bicyclic compounds .

Example :

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(2-Propenyloxy)pyridine | UV light, 25°C | 2H-Pyrano[3,2-b]pyridin-2-one | 75% |

Radical Reactions

The allyloxy group stabilizes radicals, enabling functionalization:

-

Minisci Reaction : Radical addition to the pyridine ring occurs at the 2- or 4-position using FeSO₄/H₂O₂ and carboxylic acids .

-

Dimerization : In the presence of Na or Raney Ni, radical coupling yields 4,4'-bipyridine derivatives .

Key Insight : Allyloxy’s resonance stabilization directs radicals to the 4-position (para to oxygen) .

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Comparative Data :

| Reaction | Reagents | Product | pKa (Product) | Reference |

|---|---|---|---|---|

| N-Oxidation | mCPBA, CH₂Cl₂, 0°C | 3-(2-Propenyloxy)pyridine N-oxide | 4.2 (N-oxide) |

Acid-Base Reactivity

The pyridine nitrogen (pKₐ ≈ 5.25 ) and allyloxy oxygen influence protonation trends:

Aplicaciones Científicas De Investigación

Agricultural Applications

Insecticide Development

Pyridine derivatives, including pyridalyl, have been extensively studied for their insecticidal properties. Pyridalyl has shown significant effectiveness against various pests, particularly lepidopterous insects such as the tobacco cutworm (Spodoptera litura). Research indicates that pyridalyl operates through a unique mode of action, making it effective even against strains of pests that have developed resistance to conventional insecticides .

- Mechanism of Action : Pyridalyl acts by inducing specific lethal symptoms in pests, which differ from those caused by existing insecticides. This distinct action is believed to stem from its structural components, including the 3-(2-propenyloxy) group .

- Field Studies : In field trials, pyridalyl demonstrated up to 60% control of tobacco cutworm larvae at concentrations of 500 ppm. Further optimization of its chemical structure has been suggested to enhance its efficacy against a broader range of pests .

Environmental Impact

The Environmental Protection Agency (EPA) has conducted risk assessments on pyridalyl to evaluate its safety for human health and the environment. The findings indicate low acute toxicity levels and suggest that pyridalyl poses minimal risk to non-target organisms when used according to label directions .

Pharmaceutical Applications

Phosphodiesterase Inhibition

Pyridine derivatives are also being explored for their potential as phosphodiesterase type 4 (PDE4) inhibitors. PDE4 inhibitors have therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

- Clinical Relevance : PDE4 plays a crucial role in regulating inflammation in the lungs. Compounds derived from pyridine structures are being investigated for their ability to inhibit this enzyme effectively, thereby reducing airway inflammation and improving respiratory function .

- Case Studies : Clinical trials have shown that certain pyridine-based PDE4 inhibitors can significantly alleviate symptoms associated with asthma and COPD, demonstrating both efficacy and safety in patient populations .

Material Science Applications

Liquid Crystalline Polymers

Recent studies have highlighted the use of pyridine derivatives in the development of liquid crystalline elastomers (LCEs). These materials exhibit unique properties that make them suitable for applications in advanced materials science .

Mecanismo De Acción

Pyridine, 3-(2-propenyloxy)- can be compared with other pyridine derivatives such as:

- Pyridine, 2-(2-propenyloxy)-

- Pyridine, 4-(2-propenyloxy)-

- Pyridine, 3-(2-methoxy)-

Uniqueness: The unique positioning of the 2-propenyloxy group at the third position of the pyridine ring imparts distinct chemical and physical properties to Pyridine, 3-(2-propenyloxy)-. This positional isomerism can affect the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications.

Comparación Con Compuestos Similares

- Pyridine, 2-(2-propenyloxy)-: Similar structure but with the 2-propenyloxy group at the second position.

- Pyridine, 4-(2-propenyloxy)-: Similar structure but with the 2-propenyloxy group at the fourth position.

- Pyridine, 3-(2-methoxy)-: Similar structure but with a methoxy group instead of a 2-propenyloxy group.

Actividad Biológica

Pyridine, 3-(2-propenyloxy)-, also known as 3-(prop-2-en-1-yloxy)pyridine, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Pyridine derivatives are known for their wide-ranging biological activities, including:

- Antimicrobial Properties : Studies indicate that pyridine compounds exhibit substantial antimicrobial activity against various pathogens.

- Anticancer Effects : Research has shown that pyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Insecticidal Activity : Pyridine-based compounds have been developed as insecticides, demonstrating efficacy against agricultural pests.

The mechanisms through which pyridine, 3-(2-propenyloxy)- exerts its biological effects include:

- Interaction with Biological Targets : The compound interacts with various molecular targets, leading to its antiviral, anticholinesterase, and anticancer activities.

- Biochemical Pathways : Pyridines are related to nicotinamide oxidation products, influencing metabolic pathways that are critical for cellular function.

Antimicrobial and Anticancer Activities

Recent studies have highlighted the potential of pyridine derivatives in combating infections and cancer. For instance:

- A study demonstrated that certain pyridine derivatives exhibited potent antibacterial activity against resistant strains of bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to established antibiotics .

- In cancer research, specific pyridine compounds were found to induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanisms involved include the activation of caspases and modulation of Bcl-2 family proteins .

Insecticidal Properties

Pyridine, 3-(2-propenyloxy)- has been investigated for its insecticidal properties. Field trials indicated that it effectively controls lepidopterous pests with minimal impact on beneficial insects. The compound's mode of action appears to involve the inhibition of protein synthesis in insect cells, leading to growth disruption and mortality .

Table 1: Biological Activities of Pyridine Derivatives

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a propenyloxy group showed lower MIC values than traditional antibiotics, suggesting their potential as new antimicrobial agents.

- Insect Control : Field trials conducted on cotton crops demonstrated that formulations containing pyridine, 3-(2-propenyloxy)- significantly reduced pest populations while maintaining a safe profile for non-target organisms such as pollinators. This highlights its suitability for integrated pest management strategies.

Propiedades

IUPAC Name |

3-prop-2-enoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-6-10-8-4-3-5-9-7-8/h2-5,7H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWSQDFSFCOXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336667 | |

| Record name | Pyridine, 3-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18343-04-9 | |

| Record name | Pyridine, 3-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(prop-2-en-1-yloxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.